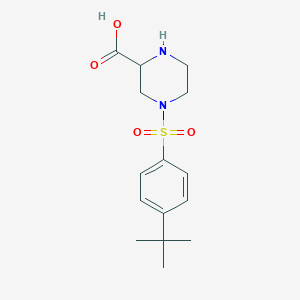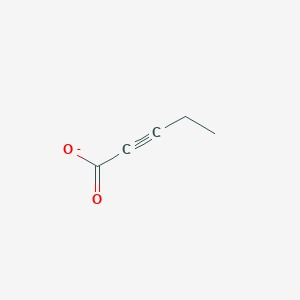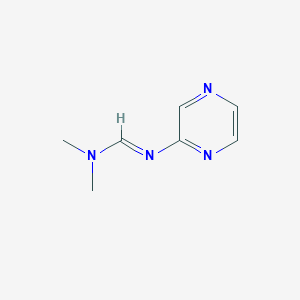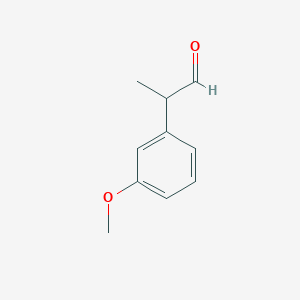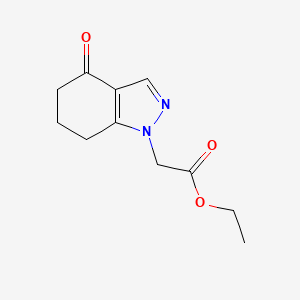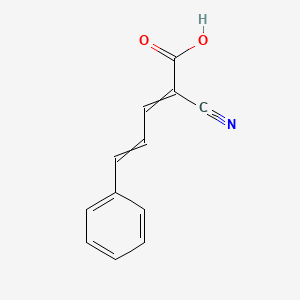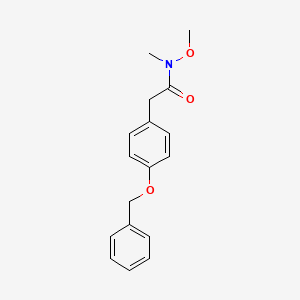![molecular formula C17H22O4 B8688706 ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate](/img/structure/B8688706.png)
ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 4-(1,4-dioxaspiro[45]decan-8-yl)benzoate is an organic compound characterized by a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions with the removal of water using a Dean Stark trap . This process results in the formation of the spirocyclic structure characteristic of the compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar spirocyclic structure but with different functional groups.
Ethyl (8-hydroxy-1,4-dioxaspiro[4.5]dec-8-yl)acetate: Contains a hydroxy group, leading to different reactivity and applications.
Uniqueness
ethyl 4-(1,4-dioxaspiro[45]decan-8-yl)benzoate is unique due to its specific ester functional group attached to the spirocyclic structure
Eigenschaften
Molekularformel |
C17H22O4 |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate |
InChI |
InChI=1S/C17H22O4/c1-2-19-16(18)15-5-3-13(4-6-15)14-7-9-17(10-8-14)20-11-12-21-17/h3-6,14H,2,7-12H2,1H3 |
InChI-Schlüssel |
FWIGFFLQJRSFNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CCC3(CC2)OCCO3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
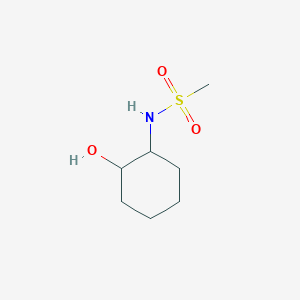
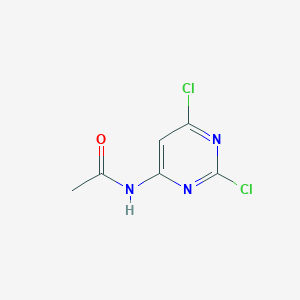
![2-[(4-Methylphenyl)carbonyl]benzonitrile](/img/structure/B8688641.png)
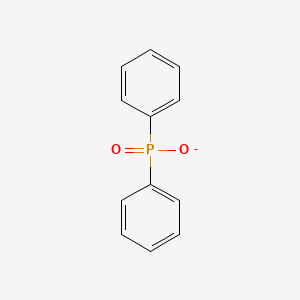
![[1-Methyl-1-(4-oxo-cyclohexyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8688660.png)
